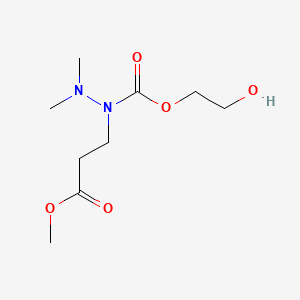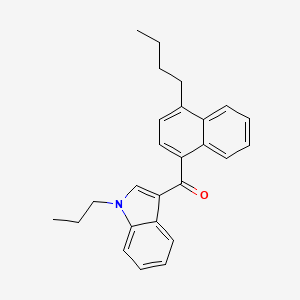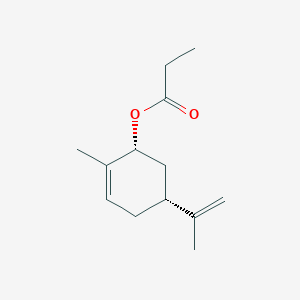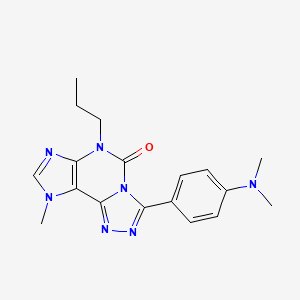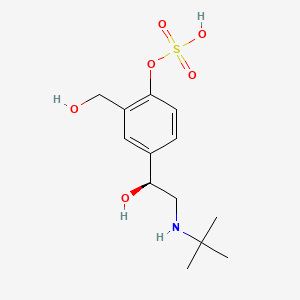
Albuterol-4-sulfate, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Albuterol-4-sulfate, (S)-, also known as (S)-salbutamol-4’-O-sulfate, is a pharmacologically active enantiomer of salbutamol. It is a beta-2 adrenergic receptor agonist primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound is known for its ability to relax bronchial smooth muscle, thereby alleviating bronchospasm and improving airflow in patients with obstructive airway diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Albuterol-4-sulfate, (S)-, involves the enantioselective synthesis of (S)-salbutamol followed by sulfation. The enantioselective synthesis can be achieved using chiral catalysts or starting materials. The sulfation process typically involves the reaction of (S)-salbutamol with sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the sulfate ester .
Industrial Production Methods
Industrial production of Albuterol-4-sulfate, (S)-, often employs genetically modified fission yeast cells for the biosynthesis of the sulfate ester. This biotechnological approach ensures high enantiomeric purity and efficient production. The product is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Analyse Des Réactions Chimiques
Types of Reactions
Albuterol-4-sulfate, (S)-, undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or amides.
Applications De Recherche Scientifique
Albuterol-4-sulfate, (S)-, has a wide range of scientific research applications:
Mécanisme D'action
Albuterol-4-sulfate, (S)-, exerts its effects by selectively binding to beta-2 adrenergic receptors on bronchial smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscle, thereby reducing bronchospasm and improving airflow .
Comparaison Avec Des Composés Similaires
Similar Compounds
Salbutamol (Racemic mixture): Contains both ®- and (S)-enantiomers.
Levalbuterol ®-: The pharmacologically active enantiomer of salbutamol.
Terbutaline: Another beta-2 adrenergic receptor agonist with a similar structure and function.
Uniqueness
Albuterol-4-sulfate, (S)-, is unique due to its high enantiomeric purity and specific pharmacological activity. Unlike the racemic mixture, the (S)-enantiomer is associated with fewer side effects and improved therapeutic efficacy .
Propriétés
Numéro CAS |
146698-86-4 |
|---|---|
Formule moléculaire |
C13H21NO6S |
Poids moléculaire |
319.38 g/mol |
Nom IUPAC |
[4-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C13H21NO6S/c1-13(2,3)14-7-11(16)9-4-5-12(10(6-9)8-15)20-21(17,18)19/h4-6,11,14-16H,7-8H2,1-3H3,(H,17,18,19)/t11-/m1/s1 |
Clé InChI |
FPMLHYFHLRTRMB-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(C)NC[C@H](C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O |
SMILES canonique |
CC(C)(C)NCC(C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


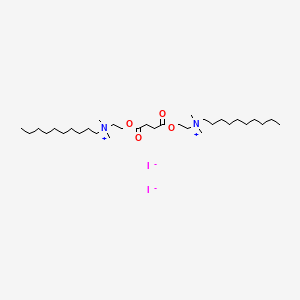
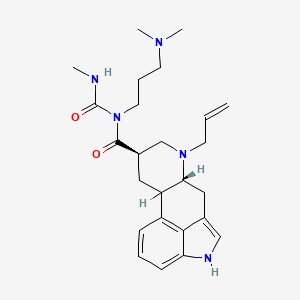
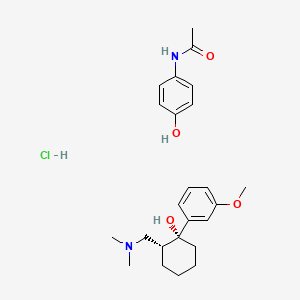
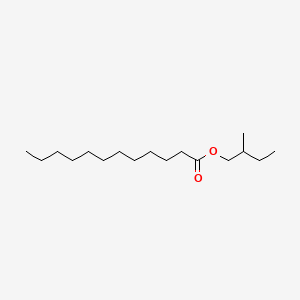

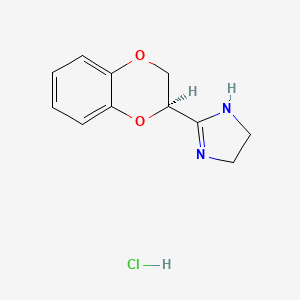
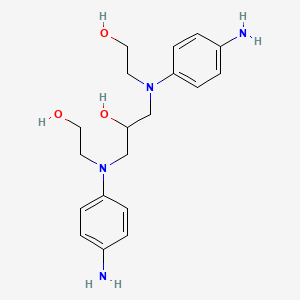
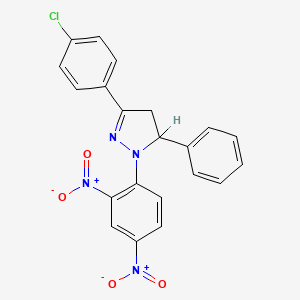
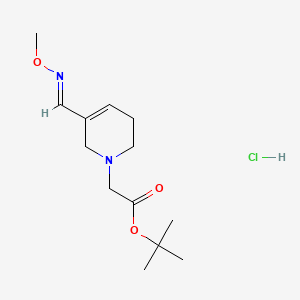
![N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide;hydrochloride](/img/structure/B15190499.png)
